molecular formula C11H13BO2 B595982 4-Cyclopentenylphenylboronic acid CAS No. 1217501-39-7

4-Cyclopentenylphenylboronic acid

Cat. No.: B595982
CAS No.: 1217501-39-7
M. Wt: 188.033
InChI Key: GLXYEHLBXBQDMB-UHFFFAOYSA-N
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Description

4-Cyclopentenylphenylboronic acid is a chemical compound with the molecular formula C11H13BO2 . It has an average mass of 190.047 Da and a monoisotopic mass of 190.116516 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8,13-14H,1-2,4H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 349.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.6±3.0 kJ/mol and a flash point of 164.9±25.9 °C .

Scientific Research Applications

Applications in Drug Delivery and Biomedical Research

  • Drug Delivery Systems : Phenylboronic acids have been incorporated into drug delivery systems due to their sensitivity to pH changes and their ability to bind to sugar molecules. This property has been utilized to develop targeted delivery mechanisms, especially for diabetes treatment, where glucose-sensitive insulin release is desired. Such systems can potentially enhance the therapeutic efficacy of drugs by improving their release profile and reducing side effects (Sato et al., 2011).

  • Biosensors : The selective binding capability of phenylboronic acids to sugars has been exploited in the development of biosensors for glucose monitoring. These sensors are particularly relevant for managing diabetes, offering a non-enzymatic and potentially more stable alternative to traditional glucose monitoring techniques (Anzai, 2016).

Applications in Material Science and Chemistry

  • Smart Materials : Phenylboronic acid derivatives have been used to create smart materials that can respond to environmental stimuli such as pH, temperature, or the presence of specific molecules. These materials have potential applications in creating responsive coatings, self-healing materials, and controlled release systems (Yan et al., 2020).

  • Organic Synthesis : In organic chemistry, phenylboronic acids serve as valuable intermediates in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. This methodology is fundamental in the synthesis of pharmaceuticals, agrochemicals, and organic materials (Qiu et al., 2009).

Mechanism of Action

The mechanism of action for 4-Cyclopentenylphenylboronic acid is not specified in the search results. The mechanism of action for a chemical compound typically refers to its interactions at a molecular or cellular level, which is often specific to its application .

Safety and Hazards

In case of inhalation, it is advised to move the victim to fresh air. If skin contact occurs, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Properties

IUPAC Name

[4-(cyclopenten-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8,13-14H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXYEHLBXBQDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681580
Record name [4-(Cyclopent-1-en-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-39-7
Record name B-[4-(1-Cyclopenten-1-yl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Cyclopent-1-en-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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